Cas no 1258722-29-0 (N-(1-cyanocyclobutyl)-N-methyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide)

N-(1-cyanocyclobutyl)-N-methyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(1-cyanocyclobutyl)-N-methyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide
- EN300-26681263
- Z878668530
- AKOS034649252
- 1258722-29-0
-
- インチ: 1S/C18H19N3O2/c1-13-15(20-17(23-13)14-7-4-3-5-8-14)11-16(22)21(2)18(12-19)9-6-10-18/h3-5,7-8H,6,9-11H2,1-2H3
- InChIKey: GSLSTRLGZPKDEB-UHFFFAOYSA-N
- ほほえんだ: O=C(CC1=C(C)OC(C2C=CC=CC=2)=N1)N(C)C1(C#N)CCC1
計算された属性
- せいみつぶんしりょう: 309.147726857g/mol
- どういたいしつりょう: 309.147726857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 488
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 70.1Ų
N-(1-cyanocyclobutyl)-N-methyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26681263-0.05g |
N-(1-cyanocyclobutyl)-N-methyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide |
1258722-29-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyanocyclobutyl)-N-methyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide 関連文献
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2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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N-(1-cyanocyclobutyl)-N-methyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamideに関する追加情報
Comprehensive Overview of N-(1-cyanocyclobutyl)-N-methyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide (CAS No. 1258722-29-0)
The compound N-(1-cyanocyclobutyl)-N-methyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide (CAS No. 1258722-29-0) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a cyanocyclobutyl group and a 1,3-oxazole core, makes it a promising candidate for various applications, including drug discovery and material science. Researchers are particularly interested in its potential as a kinase inhibitor or allosteric modulator, given its ability to interact with specific biological targets.
In recent years, the demand for novel small-molecule therapeutics has surged, driven by advancements in precision medicine and personalized healthcare. N-(1-cyanocyclobutyl)-N-methyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide aligns with this trend due to its modular design, which allows for fine-tuning of pharmacokinetic properties. Its oxazole moiety, in particular, is known for enhancing metabolic stability and bioavailability, making it a valuable scaffold in medicinal chemistry.
One of the most frequently searched questions about this compound revolves around its synthetic route and mechanism of action. The synthesis typically involves multi-step organic reactions, including cyclobutanation and oxazole formation, which are critical for achieving high purity and yield. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to characterize the compound, ensuring compliance with regulatory standards. Additionally, computational modeling studies have been conducted to predict its binding affinity and selectivity toward specific protein targets.
The growing interest in N-(1-cyanocyclobutyl)-N-methyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide is also reflected in its potential applications beyond pharmaceuticals. For instance, its heterocyclic framework could be leveraged in the development of advanced materials, such as organic semiconductors or catalysts for green chemistry. This versatility underscores the importance of continued research into its physicochemical properties and reactivity.
From an SEO perspective, keywords like CAS 1258722-29-0, cyanocyclobutyl acetamide, and oxazole derivatives are highly relevant to researchers and industry professionals. These terms are often associated with queries about structure-activity relationships, patent status, and supplier availability. Addressing these topics not only enhances the article's visibility but also provides actionable insights for stakeholders in the chemical and life sciences sectors.
In conclusion, N-(1-cyanocyclobutyl)-N-methyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide represents a compelling area of study due to its multifaceted applications and innovative structural features. As research progresses, this compound may pave the way for breakthroughs in drug development and material innovation, solidifying its role in modern science.
1258722-29-0 (N-(1-cyanocyclobutyl)-N-methyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide) 関連製品
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